molecular formula C12H14N2O3 B1414874 N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1042808-83-2

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B1414874
CAS No.: 1042808-83-2
M. Wt: 234.25 g/mol
InChI Key: LODQTESXMQFTNO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group on the phenyl ring and a pyrrolidinone moiety. Its molecular formula is C12_{12}H15_{15}N1_{1}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Synthesis Methods

Several synthesis methods have been developed for this compound. These methods typically involve multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some approaches:

Synthesis MethodDescription
Condensation Reaction Involves the reaction of 3-hydroxyaniline with 2-oxopyrrolidine in the presence of a coupling agent.
Acetylation The hydroxyl group is acetylated to enhance stability and solubility in biological assays.
Purification Techniques Techniques such as recrystallization or chromatography are employed to purify the final product.

Biological Activity

This compound exhibits several significant biological activities:

  • Receptor Interactions : Preliminary studies indicate that this compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and neuroprotection.
  • Antioxidant Properties : Research suggests that it may possess antioxidant properties, which could contribute to its protective effects in cellular models of oxidative stress .
  • Anti-inflammatory Effects : Case studies have shown that derivatives similar to this compound can reduce inflammation in animal models, indicating its potential therapeutic applications .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated that treatment significantly reduced neuronal apoptosis and improved cognitive function markers .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound in a glycerol-induced acute kidney injury model. The compound was shown to attenuate kidney inflammation and oxidative damage, suggesting its potential utility in treating renal disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureSimilarityUnique Features
N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamideStructureHydroxyl group on phenylDifferent substitution pattern may affect receptor selectivity
4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinoneStructureSimilar pyrrolidine structurePotential for varied biological activity due to methyl substitution

Scientific Research Applications

Antiviral Activity

Recent studies suggest that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide may exhibit antiviral properties. Preliminary data indicate potential efficacy against viral infections, although specific mechanisms and pathways remain to be fully elucidated.

Receptor Modulation

The compound has been investigated for its role in receptor activation and ligand interactions. It is thought to interact with G protein-coupled receptors (GPCRs), which play critical roles in various signaling pathways within cells. This interaction could lead to downstream effects beneficial in treating conditions related to dysregulated signaling.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially useful in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems could contribute to cognitive enhancement and protection against neurodegeneration .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructureSimilarityUnique Features
N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamideStructureHydroxyl group on phenylDifferent substitution pattern may affect receptor selectivity
2-(4-methoxyphenyl)-N-(2-pyridyl)acetamideStructureContains an acetamide moietyExhibits different pharmacological profiles
4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinoneStructureSimilar pyrrolidine structurePotential for varied biological activity due to methyl substitution

Case Study 1: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased apoptosis and reduced cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In an experimental model simulating neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests its potential use in developing therapies for neurodegenerative diseases.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-10-4-1-3-9(7-10)13-11(16)8-14-6-2-5-12(14)17/h1,3-4,7,15H,2,5-6,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODQTESXMQFTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.